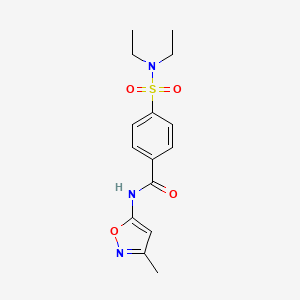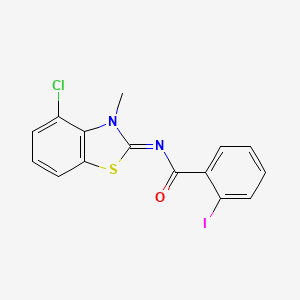methanone CAS No. 1112311-04-2](/img/structure/B2589272.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds with similar complex structures often involves detailed synthesis processes and structural analyses. For instance, Huang et al. (2021) discuss the synthesis, crystal structure, and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the use of FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation and analysis (Huang et al., 2021). This type of research demonstrates the analytical techniques applicable for investigating the properties of complex organic compounds, which could be relevant for studying the compound .
Biological Evaluation
Compounds with specific functional groups or structural motifs may exhibit biological activities, leading to their evaluation as potential therapeutic agents. Naik et al. (2022) synthesized and evaluated a series of compounds for their anticancer and antimicrobial activities, demonstrating the process of linking chemical synthesis with biological evaluation (Naik, Mahanthesha, & Suresh, 2022). This suggests a potential avenue for researching the biological applications of the specified compound, focusing on its potential antimicrobial or anticancer properties.
Antioxidant Properties
The study of compounds for their antioxidant properties is another area of interest. Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities, providing a template for investigating the antioxidant potential of complex organic compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Such research underscores the importance of functional groups and structural motifs in contributing to the antioxidant activity, which could be relevant for the compound .
Fluorescent Probes and Sensors
Tanaka et al. (2001) explored the use of benzoxazole and benzothiazole derivatives for developing fluorescent probes sensing pH and metal cations, highlighting the versatility of these structures in sensor development (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). This research indicates potential applications of the compound in developing new materials or sensors, given its structural complexity and the presence of functional groups that may interact with specific targets.
特性
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-2-16-3-5-17(6-4-16)25(28)24-15-27(19-8-10-21-22(14-19)32-12-11-31-21)20-9-7-18(26)13-23(20)33(24,29)30/h3-10,13-15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVJXKVYVDKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)



![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)


![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)
![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

